molecular formula C17H16N2O3 B14297630 benzyl N-(1-isocyanato-2-phenylethyl)carbamate CAS No. 112037-34-0

benzyl N-(1-isocyanato-2-phenylethyl)carbamate

Katalognummer: B14297630
CAS-Nummer: 112037-34-0
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: LYKXXSOVBCACLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-(1-isocyanato-2-phenylethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to an isocyanato-phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-isocyanato-2-phenylethyl)carbamate typically involves the reaction of benzyl carbamate with an appropriate isocyanate derivative. One common method is the reaction of benzyl carbamate with 1-isocyanato-2-phenylethane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl N-(1-isocyanato-2-phenylethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl or phenylethyl carbamates.

Wissenschaftliche Forschungsanwendungen

Benzyl N-(1-isocyanato-2-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of benzyl N-(1-isocyanato-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, potentially leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl carbamate: Lacks the isocyanato-phenylethyl group.

    Phenylethyl isocyanate: Lacks the benzyl carbamate moiety.

    N-(2-phenylethyl)carbamate: Similar structure but different functional groups.

Eigenschaften

CAS-Nummer

112037-34-0

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

benzyl N-(1-isocyanato-2-phenylethyl)carbamate

InChI

InChI=1S/C17H16N2O3/c20-13-18-16(11-14-7-3-1-4-8-14)19-17(21)22-12-15-9-5-2-6-10-15/h1-10,16H,11-12H2,(H,19,21)

InChI-Schlüssel

LYKXXSOVBCACLU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.